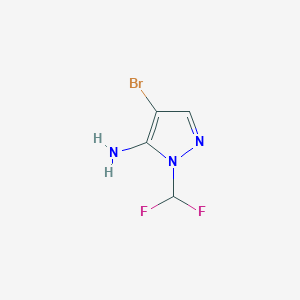
Ethyl 4-(4-hydroxypiperidin-1-yl)benzoate
Descripción general
Descripción
Ethyl 4-(4-hydroxypiperidin-1-yl)benzoate is a chemical compound with the molecular formula C14H19NO3 It is characterized by the presence of a benzoate ester linked to a piperidine ring, which is further substituted with a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-hydroxypiperidin-1-yl)benzoate typically involves the esterification of 4-(4-hydroxypiperidin-1-yl)benzoic acid with ethanol in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then neutralized, and the product is extracted and purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, ensuring consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-(4-hydroxypiperidin-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(4-oxopiperidin-1-yl)benzoate.
Reduction: Formation of 4-(4-hydroxypiperidin-1-yl)benzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 4-(4-hydroxypiperidin-1-yl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a building block in the synthesis of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of Ethyl 4-(4-hydroxypiperidin-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group on the piperidine ring can form hydrogen bonds with active sites, while the benzoate ester can interact with hydrophobic pockets. These interactions can modulate the activity of the target, leading to various biological effects.
Comparación Con Compuestos Similares
Ethyl 4-(4-hydroxypiperidin-1-yl)benzoate can be compared with similar compounds such as:
Ethyl 4-(4-oxopiperidin-1-yl)benzoate: This compound has a ketone group instead of a hydroxyl group, which can alter its reactivity and biological activity.
Ethyl 4-(4-aminopiperidin-1-yl)benzoate: The presence of an amino group can significantly change the compound’s properties, including its solubility and interaction with biological targets.
Ethyl 4-(4-methylpiperidin-1-yl)benzoate: The methyl group can affect the compound’s steric properties and its ability to interact with other molecules.
Propiedades
Número CAS |
25437-94-9 |
|---|---|
Fórmula molecular |
C14H19NO3 |
Peso molecular |
249.30 g/mol |
Nombre IUPAC |
4-[2-(4-hydroxypiperidin-1-yl)ethyl]benzoic acid |
InChI |
InChI=1S/C14H19NO3/c16-13-6-9-15(10-7-13)8-5-11-1-3-12(4-2-11)14(17)18/h1-4,13,16H,5-10H2,(H,17,18) |
Clave InChI |
QCDGFRHBHHQYLI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CCC(CC2)O |
SMILES canónico |
C1CN(CCC1O)CCC2=CC=C(C=C2)C(=O)O |
Solubilidad |
not available |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-4-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B2532466.png)

![2-Benzyl-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2532472.png)
![N7-(4-fluorophenyl)-N5-(1-methoxypropan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine](/img/structure/B2532473.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{8-fluoro-3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B2532475.png)
![2-Thiopheneethanamine, N-[(2S)-1,2,3,4-tetrahydro-5-methoxy-2-naphthalenyl]-, hydrochloride](/img/structure/B2532476.png)
![4-{[(1,3-benzoxazol-2-yl)amino]methyl}-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B2532477.png)

![rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpyrrolidine-3-carboxylic acid](/img/new.no-structure.jpg)
![6-isobutyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2532481.png)

![Methyl 1-azaspiro[4.5]decane-8-carboxylate;hydrochloride](/img/structure/B2532483.png)
